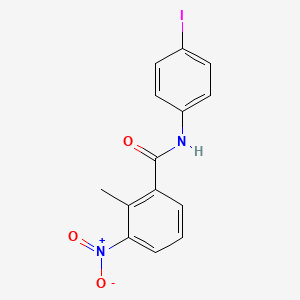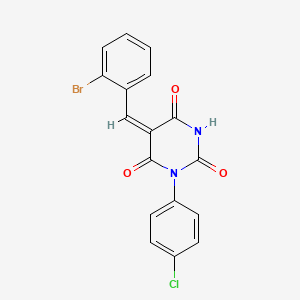![molecular formula C17H14N2O3S B6132165 4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, commonly known as BTABA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.
作用机制
The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. BTABA has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
BTABA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BTABA inhibits the proliferation of cancer cells and induces apoptosis. BTABA has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that BTABA reduces inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
BTABA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using BTABA in lab experiments. For example, BTABA may exhibit different effects in vivo compared to in vitro, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on BTABA. One potential direction is to study the effects of BTABA on different types of cancer cells and in different animal models of disease. Another potential direction is to investigate the potential of BTABA as a drug delivery system for other compounds. Additionally, further research is needed to fully understand the mechanism of action of BTABA and its potential applications in medicine, pharmacology, and biochemistry.
Conclusion
In conclusion, BTABA is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. BTABA has been studied for its potential applications in medicine, pharmacology, and biochemistry. The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. BTABA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using BTABA in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of BTABA, which is a yellow crystalline compound with a melting point of 265-268 °C. The purity of BTABA can be determined by thin-layer chromatography and NMR spectroscopy.
科学研究应用
BTABA has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, BTABA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, BTABA has been studied for its potential as a drug delivery system. In biochemistry, BTABA has been studied for its ability to inhibit the activity of certain enzymes.
属性
IUPAC Name |
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-11-23-17(19(15)10-12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16(21)22/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTPNGHYQGSMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)


![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)

![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)